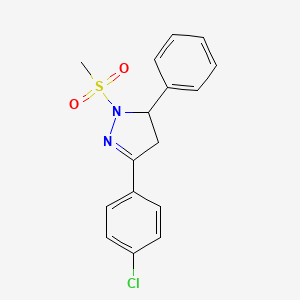

3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylsulfonyl-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-22(20,21)19-16(13-5-3-2-4-6-13)11-15(18-19)12-7-9-14(17)10-8-12/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRIZNGARJWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the 4-chlorophenyl and phenyl groups.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride (such as methanesulfonyl chloride) reacts with the pyrazole intermediate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

Reduction: Reduction reactions may target the pyrazole ring or the chlorophenyl group, leading to various reduced forms of the compound.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced pyrazole or chlorophenyl derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Key Observations :

- R1 Substituents : Methylsulfonyl (target) is less bulky than 4-methylphenylsulfonyl (Compound 16) but more electron-withdrawing than acetyl (Compound 3).

Crystallographic and Conformational Analysis

- Dihedral Angles : In Compound 3 (acetyl derivative), the dihedral angle between the pyrazole and 4-fluorophenyl ring is 4.89(6)° , indicating near-planar geometry . The target’s methylsulfonyl group may increase steric hindrance, altering dihedral angles and ring puckering.

- Ring Puckering: Pyrazoline rings often exhibit non-planar conformations. For example, Compound 16 (4-methylphenylsulfonyl derivative) has a puckered pyrazoline ring with a maximum deviation of 0.078 Å .

Physicochemical Properties

Table 2: Physical-Chemical Properties

*Calculated based on molecular formula C₁₇H₁₅ClN₂O₂S.

Key Observations :

- Predicted pKa values (e.g., -3.12 for Compound 13) suggest strong acidity for sulfonyl-containing pyrazolines .

Biological Activity

3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a chlorophenyl and a methylsulfonyl group. The synthesis typically involves the condensation of appropriate hydrazones with chalcones or similar precursors. For instance, the synthesis may follow a pathway involving the reaction of 4-chlorobenzaldehyde with methylsulfonylacetophenone and phenylhydrazine under acidic conditions.

Table 1: Key Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN2O2S |

| Molecular Weight | 350.83 g/mol |

| Melting Point | 135-137 °C |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The compound's ability to reduce prostaglandin synthesis suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that it exhibits cytotoxic effects on human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of the chlorophenyl group is believed to enhance its lipophilicity, facilitating membrane penetration.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with a pyrazole derivative similar to our compound.

- Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the use of pyrazole derivatives in combination therapy for advanced breast cancer, showing enhanced efficacy compared to standard treatments.

- Antimicrobial Resistance : Research focusing on resistant strains of bacteria demonstrated that the compound retained efficacy against strains resistant to conventional antibiotics.

Q & A

Basic: What are the common synthetic routes for 3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by sulfonylation. For example, the Vilsmeier–Haack reaction can be adapted to introduce the methylsulfonyl group via electrophilic substitution . Key factors affecting yield include:

- Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures may lead to side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

- Catalyst: Acidic conditions (e.g., HCl) accelerate chalcone cyclization but may require neutralization before sulfonylation .

Advanced: How can computational methods optimize the synthesis of this pyrazole derivative?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition states and intermediate stability, guiding solvent/catalyst selection. For example:

- Reaction Pathway Modeling: Identify energy barriers for cyclization and sulfonylation steps.

- Solvent Effects: COSMO-RS simulations assess solvent polarity impact on intermediate solubility .

Experimental validation via LC-MS monitoring ensures computational predictions align with observed yields .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; methylsulfonyl group at δ 3.1 ppm).

- IR Spectroscopy: Confirm sulfonyl S=O stretching at ~1300–1350 cm⁻¹ .

- X-ray Crystallography: Resolve dihedral angles between the pyrazole ring and aromatic substituents (e.g., C4–C5–C6–C7 torsion ≈ 110°) .

Advanced: How do structural modifications (e.g., substituent electronegativity) affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl and methylsulfonyl groups enhance lipophilicity and target binding (e.g., kinase inhibition via H-bonding with sulfonyl oxygen).

- Dihedral Angle Adjustments: Pyrazole ring planarity influences π-π stacking with aromatic residues in enzyme active sites .

- SAR Studies: Replace the methylsulfonyl group with carboxyl or amide moieties to assess solubility-bioactivity trade-offs .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC determination against S. aureus or C. albicans) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to doxorubicin .

- Enzyme Inhibition: Fluorescence-based assays for COX-2 or kinase activity, using recombinant proteins .

Advanced: How can molecular docking resolve contradictions in reported biological data?

Methodological Answer:

- Target Flexibility: Use induced-fit docking to model conformational changes in enzymes (e.g., COX-2’s hydrophobic pocket).

- Binding Free Energy Calculations (MM/GBSA): Quantify interactions (e.g., sulfonyl group’s ΔG ≈ −8.2 kcal/mol).

- Validation: Compare docking poses with crystallographic data (e.g., PDB IDs 1CX2 or 5KIR) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the sulfonyl group.

- Moisture: Desiccants (e.g., silica gel) prevent hydrolysis of the dihydropyrazole ring.

- Purity Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Advanced: How does the methylsulfonyl group influence reaction mechanisms in downstream derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.